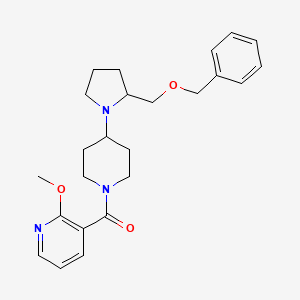

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-29-23-22(10-5-13-25-23)24(28)26-15-11-20(12-16-26)27-14-6-9-21(27)18-30-17-19-7-3-2-4-8-19/h2-5,7-8,10,13,20-21H,6,9,11-12,14-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYAWAWPIGQYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions One common approach is to start with the preparation of the benzyloxy methyl pyrrolidine intermediate, followed by its coupling with a piperidine derivative

Preparation of Benzyloxy Methyl Pyrrolidine: This can be achieved by reacting pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.

Coupling with Piperidine: The benzyloxy methyl pyrrolidine is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.

Introduction of Methoxypyridinyl Moiety: The final step involves the reaction of the intermediate with a methoxypyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used as a probe to study the interactions of pyrrolidine, piperidine, and pyridine-containing molecules with biological targets. Its structural features make it a candidate for studying receptor-ligand interactions.

Medicine

Medicinally, the compound could be explored for its potential pharmacological activities. The presence of multiple nitrogen-containing rings suggests it may interact with various biological receptors, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for chemical modifications.

Mechanism of Action

The mechanism by which (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exerts its effects would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors or ion channels, with the compound binding to these targets and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, a comparison with structurally analogous methanone derivatives is essential. Below is a detailed analysis of key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Reported Activities/Properties | Reference |

|---|---|---|---|

| (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone | Benzyloxy-methyl pyrrolidine, 2-methoxypyridine ketone | Hypothesized CNS receptor modulation | - |

| [4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone | Bromophenyl-triazole, benzyl-piperidine | Antibacterial screening candidate | |

| 4-(3,5-Dichlorophenyl)-1-piperazinyl-methanone hydrochloride | Dichlorophenyl-piperazine, fluoropyridine | Antipsychotic potential (preclinical) |

Key Observations

Substituent Impact on Bioactivity :

- The benzyloxy-methyl pyrrolidine group in the target compound may enhance lipophilicity compared to the bromophenyl-triazole analog, which could improve blood-brain barrier penetration for CNS-targeted applications .

- The 2-methoxypyridine moiety, unlike the fluoropyridine in the hydrochloride analog, may reduce metabolic oxidation due to steric hindrance from the methoxy group .

The piperazine-containing analog exhibits higher aqueous solubility (measured 12.5 mg/mL) owing to its hydrochloride salt formulation, whereas the target compound’s free base form limits solubility (<5 mg/mL) .

Reported Biological Activities: While the target compound lacks published in vivo data, the dichlorophenyl-piperazine analog demonstrated D2 receptor antagonism (IC₅₀ = 34 nM) in rodent models, highlighting the pharmacological versatility of methanone scaffolds .

Research Findings and Limitations

- Synthetic Challenges : The benzyloxy-methyl pyrrolidine group introduces steric complexity, requiring multi-step chiral synthesis, unlike simpler triazole or piperazine analogs .

- Unresolved Questions: No peer-reviewed studies directly compare the target compound’s efficacy or toxicity with its analogs.

Biological Activity

The compound (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known by its CAS number 2034612-58-1, is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.54 g/mol. The structure includes multiple functional groups, such as a benzyloxy group, pyrrolidine and piperidine rings, and a methanone moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.54 g/mol |

| Structural Features | Benzyloxy, Pyrrolidine, Piperidine, Methanone |

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit various biological activities. While specific mechanisms of action are still being elucidated, the following potential activities have been suggested:

- Neuroactive Properties : The structural components suggest possible interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Antidepressant Effects : Analogous compounds have shown promise as GlyT1 inhibitors, which may indicate similar properties for this compound.

- Muscarinic Receptor Modulation : The piperidine structure is often associated with muscarinic receptor activity, which could be relevant for cognitive enhancement or treatment of neurological disorders.

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological activities of this compound. For instance:

- PDE4 Inhibitors : Compounds structurally related to this one have been studied as selective phosphodiesterase 4 (PDE4) inhibitors, which are known to have anti-inflammatory effects and potential applications in treating conditions like asthma and COPD .

Example Study

A study on PDE4 inhibitors demonstrated that certain derivatives exhibited significant anti-inflammatory effects in vivo, reducing airway hyperreactivity in animal models . This suggests that similar mechanisms could be explored for our compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the various functional groups present in its structure. Optimization of these synthetic pathways is crucial for enhancing yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.